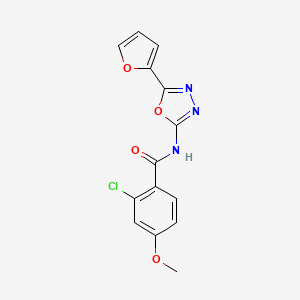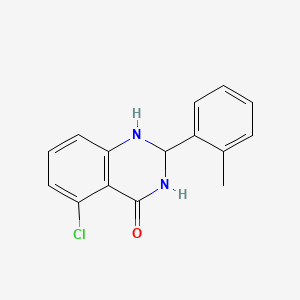
Pbrm1-BD2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbrm1-BD2-IN-4 is a potent inhibitor of the second bromodomain of the polybromo-1 (PBRM1) protein. PBRM1 is a subunit of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, which plays a crucial role in regulating chromatin structure and gene expression. PBRM1 is known to be mutated in a significant percentage of clear cell renal cell carcinoma cases, making it a target of interest for cancer research .
Vorbereitungsmethoden
The synthesis of Pbrm1-BD2-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the intermediate with a suitable amine to form the desired inhibitor .
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable purification techniques .
Analyse Chemischer Reaktionen
Pbrm1-BD2-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can be used to replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used .
Wissenschaftliche Forschungsanwendungen
Pbrm1-BD2-IN-4 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of the PBRM1 bromodomain in chromatin remodeling and gene expression.
Biology: It is used to investigate the role of PBRM1 in cellular processes, such as DNA repair, cell cycle regulation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancers, particularly clear cell renal cell carcinoma, where PBRM1 mutations are common.
Industry: It can be used in the development of new drugs targeting the PBRM1 bromodomain, as well as in the study of epigenetic regulation and chromatin dynamics
Wirkmechanismus
Pbrm1-BD2-IN-4 exerts its effects by binding to the second bromodomain of the PBRM1 protein, thereby inhibiting its interaction with acetylated histone tails. This inhibition disrupts the chromatin remodeling activity of the PBAF complex, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the acetylation of histone H3 lysine 14 (H3K14ac) and the regulation of genes involved in cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pbrm1-BD2-IN-4 is unique in its high selectivity and potency for the second bromodomain of PBRM1. Similar compounds include:
Eigenschaften
Molekularformel |
C15H13ClN2O |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChI-Schlüssel |
ZDFFMEAQARQRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
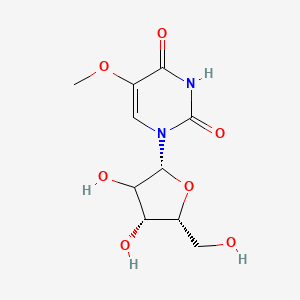
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
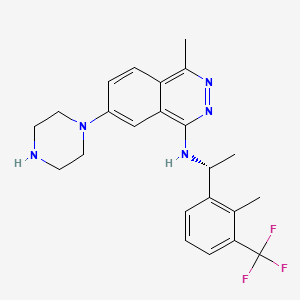
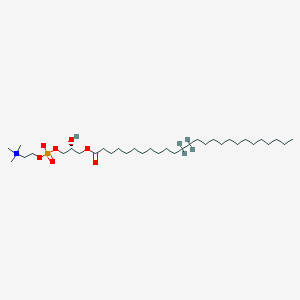
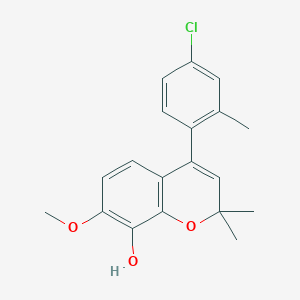
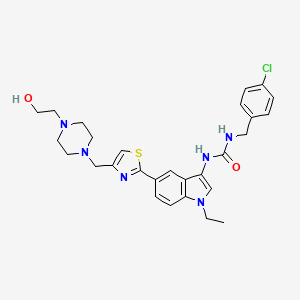
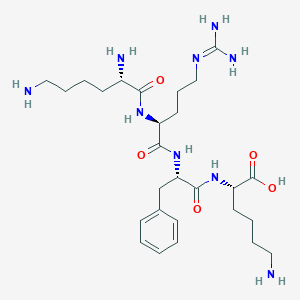
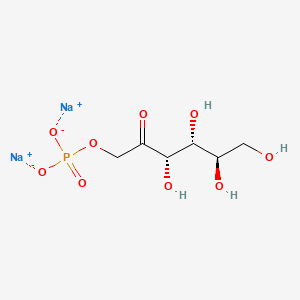
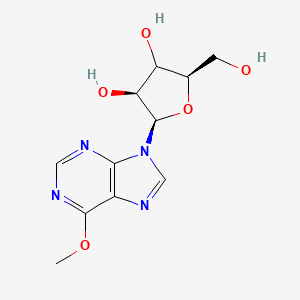
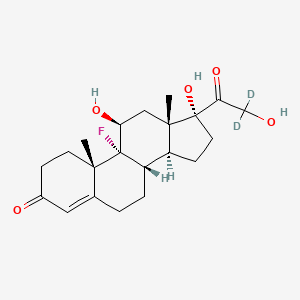
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)
